molecular formula C20H28B2O4S2 B1337477 5,5'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bithiophene CAS No. 239075-02-6

5,5'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bithiophene

Cat. No.: B1337477
CAS No.: 239075-02-6
M. Wt: 418.2 g/mol
InChI Key: XWWXVHGWYCXJCJ-UHFFFAOYSA-N
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Description

5,5'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bithiophene is a useful research compound. Its molecular formula is C20H28B2O4S2 and its molecular weight is 418.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Metalation and Luminescence Properties

The compound 5,5'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bithiophene has been studied for its unique metalation properties. One study involved metalating this compound with (triphenylphosphine)gold(I) at the 5,5'-positions, resulting in a di-gold(I)-substituted bithiophene. This complex exhibited green, structured luminescence in chloroform and had an absorption profile that was red-shifted compared to the boronate ester starting material and 2,2'-bithiophene. These properties were attributed to interactions between the frontier orbitals and the gold, as indicated by density-functional theory (DFT) calculations (Peay et al., 2011).

Synthesis and Optical Properties in H-Shaped Molecules

Another application involves synthesizing H-shaped molecules using this compound. One such molecule displayed absorption and fluorescence spectra with notable maxima, which were studied using the Gaussian 03 program package. These findings provide insights into the geometrical and electronic structure of such molecules (Naka et al., 2013).

Borylation of Arylbromides

The compound has also been used in the borylation of arylbromides. In a specific study, the Pd-catalyzed borylation using this compound proved effective, especially for arylbromides bearing sulfonyl groups, which is significant for organic synthesis (Takagi & Yamakawa, 2013).

Catalyzed Diboration and Molecular Structure

The compound's role in catalyzed diboration processes has been explored, revealing insights into the crystal and molecular structure of resulting compounds. This has implications for understanding steric effects in organic molecules (Clegg et al., 1996).

Synthesis of Electron Transport Materials

It's also utilized in the synthesis of electron transport materials. One study detailed an efficient and practical synthesis pathway for such materials, highlighting its role in the field of material science (Xiangdong et al., 2017).

Development of Semiconducting Polymers

The compound has been used in the development of semiconducting polymers. A particular study used it as a precursor for the synthesis of high-performance semiconducting polymers, indicating its importance in advanced material applications (Kawashima et al., 2013).

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[5-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]thiophen-2-yl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28B2O4S2/c1-17(2)18(3,4)24-21(23-17)15-11-9-13(27-15)14-10-12-16(28-14)22-25-19(5,6)20(7,8)26-22/h9-12H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWXVHGWYCXJCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3=CC=C(S3)B4OC(C(O4)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28B2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60449037
Record name 2,2'-([2,2'-Bithiophene]-5,5'-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239075-02-6
Record name 2,2'-([2,2'-Bithiophene]-5,5'-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5,5'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bithiophene
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5,5'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bithiophene
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5,5'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bithiophene
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5,5'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bithiophene
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5,5'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bithiophene
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5,5'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bithiophene
Customer
Q & A

Q1: How does the interaction with gold(I) alter the optical properties of 5,5′-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2′-bithiophene?

A1: The study demonstrates a significant shift in the absorption spectrum when 5,5′-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2′-bithiophene reacts with (triphenylphosphine)gold(I). The resulting digold complex exhibits a red-shifted absorption profile compared to both the original bithiophene compound and the starting boronate ester. [] This red shift is attributed to the interaction of vacant orbitals on the gold atoms with the frontier orbitals of the bithiophene, as revealed by density-functional theory (DFT) calculations. [] Essentially, the incorporation of gold(I) modifies the electronic structure of the molecule, leading to altered light absorption characteristics and a visually observable color change.

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